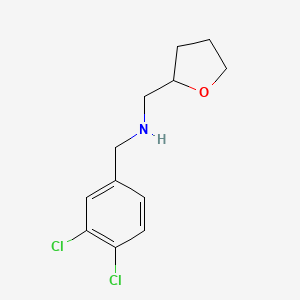
1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dichlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine is an organic compound that features a dichlorobenzyl group attached to a methanamine moiety, which is further connected to a tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine typically involves the following steps:
Formation of the Dichlorobenzyl Intermediate: The starting material, 3,4-dichlorobenzyl chloride, is reacted with an amine to form the dichlorobenzyl intermediate.
Attachment of the Tetrahydrofuran Ring: The intermediate is then reacted with a tetrahydrofuran derivative under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of N-(3,4-Dichlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents may also be used to facilitate the reactions.
化学反応の分析
Types of Reactions
N-(3,4-Dichlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorobenzyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
N-(3,4-Dichlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Materials Science: It is investigated for its potential use in the development of novel materials with unique properties.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes.
作用機序
The mechanism of action of N-(3,4-Dichlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
N-(3,4-Dichlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of N-(3,4-Dichlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C12H15Cl2NO |
|---|---|
分子量 |
260.16 g/mol |
IUPAC名 |
N-[(3,4-dichlorophenyl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C12H15Cl2NO/c13-11-4-3-9(6-12(11)14)7-15-8-10-2-1-5-16-10/h3-4,6,10,15H,1-2,5,7-8H2 |
InChIキー |
DGBYCDGLPOVSMD-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)CNCC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


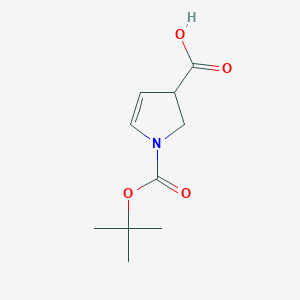
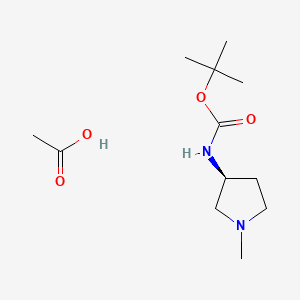


![6,8-Dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B14907454.png)
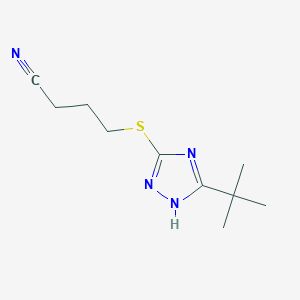
![n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14907469.png)
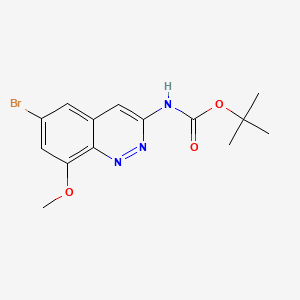

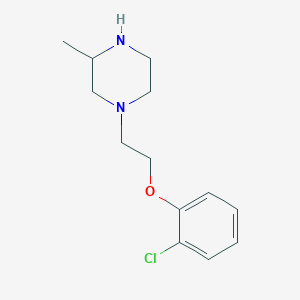


![8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B14907504.png)
![(S)-6-Ethyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14907506.png)
